molecular formula C12H15NS B8473028 (2-Benzo[b]thiophen-2-yl-ethyl)-dimethylamine

(2-Benzo[b]thiophen-2-yl-ethyl)-dimethylamine

Cat. No. B8473028
M. Wt: 205.32 g/mol
InChI Key: JDKHBLUIKLTNPG-UHFFFAOYSA-N
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Patent
US07393865B2

Procedure details

To a cooled (−78° C.) solution of benzothiophene (74.5 mmol) in anhydrous THF (100 mL) was added slowly n-BuLi (82 mmol, 1.6 M in hexanes). The mixture was stirred at −78° C. for 1 hr. β-Dimethylaminoethyl bromide hydrobromide (41 mmol) was added at −78° C. and the temperature was allowed to reach 0° C. over 5 hours. The mixture was quenched in sat. NH4Cl, the pH of the aqueous layer was adjusted to 7-8 with sat. NaHCO3, and the mixture was extracted with EtOAc (4×). The combined organic layers were concentrated and extracted with 1N HCl (3×). The combined HCl layers were made basic with sat. NaHCO3, extracted with EtOAc (4×), and the combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to afford Compound 1a (2-Benzo[b]thiophen-2-yl-ethyl)-dimethyl-amine (4.96 g, 65%) as a tan solid; MS (MH+)=206.
Quantity
74.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
82 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.[Li]CCCC.Br.[CH3:16][N:17]([CH3:21])[CH2:18][CH2:19]Br>C1COCC1>[S:1]1[C:2]([CH2:19][CH2:18][N:17]([CH3:21])[CH3:16])=[CH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]1=2 |f:2.3|

Inputs

Step One
Name
Quantity
74.5 mmol
Type
reactant
Smiles
S1C=CC2=C1C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
82 mmol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
41 mmol
Type
reactant
Smiles
Br.CN(CCBr)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to reach 0° C. over 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched in sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (4×)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl (3×)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
S1C2=C(C=C1CCN(C)C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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